Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1394042-23-9
VCID: VC2727073
InChI: InChI=1S/C15H15NO2S.Na/c17-15(18)9-14-16-12-7-6-11(8-13(12)19-14)10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);/q;+1/p-1
SMILES: C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)CC(=O)[O-].[Na+]
Molecular Formula: C15H14NNaO2S
Molecular Weight: 295.3 g/mol

Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate

CAS No.: 1394042-23-9

Cat. No.: VC2727073

Molecular Formula: C15H14NNaO2S

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate - 1394042-23-9

Specification

CAS No. 1394042-23-9
Molecular Formula C15H14NNaO2S
Molecular Weight 295.3 g/mol
IUPAC Name sodium;2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate
Standard InChI InChI=1S/C15H15NO2S.Na/c17-15(18)9-14-16-12-7-6-11(8-13(12)19-14)10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);/q;+1/p-1
Standard InChI Key FCYVVNFYESGMQM-UHFFFAOYSA-M
SMILES C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)CC(=O)[O-].[Na+]
Canonical SMILES C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)CC(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate is a tetrahydrobenzothiazole derivative with important identifying characteristics that distinguish it from related compounds. The compound is cataloged under several formal identification systems used in chemical research and commerce.

Identification Parameters

The compound is uniquely identified through several standardized parameters as outlined in Table 1:

ParameterValue
CAS Number1394042-23-9
IUPAC Namesodium;2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate
Molecular FormulaC15H14NNaO2S
Molecular Weight295.3 g/mol
Catalog Identifier6365DV (AK Scientific)
Minimum Purity Specification95%

The compound's unique CAS number (1394042-23-9) serves as its primary identifier in chemical databases and regulatory documentation . The IUPAC nomenclature precisely defines its chemical structure, highlighting the sodium salt of the acetate functional group connected to the benzothiazole core . With a molecular weight of 295.3 g/mol, the compound falls within the range of small-molecule research chemicals commonly used in medicinal chemistry and biological studies .

Structural Features

The molecular structure consists of several key components that define its chemical characteristics:

  • A tetrahydro-1,3-benzothiazole core structure

  • A phenyl group substitution at the 6-position

  • An acetate group at the 2-position

  • A sodium counterion that stabilizes the carboxylate

This structural arrangement contributes to the compound's physical properties and potential reactivity patterns in research applications. The partially saturated benzothiazole ring system distinguishes it from fully aromatic benzothiazole derivatives, potentially affecting its conformational flexibility and interaction with biological targets.

Physical and Chemical Properties

Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate possesses distinct physical and chemical characteristics that influence its handling, storage, and application in research settings.

Hazard TypeClassificationHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

The compound carries a "Warning" signal word according to GHS guidelines, indicating moderate hazard potential . These classifications highlight the importance of proper handling techniques and personal protective equipment when working with this research chemical.

Comparison with Related Benzothiazole Compounds

The chemical space around tetrahydrobenzothiazole compounds includes several related structures with similar core frameworks but different substitution patterns.

Structural Relationships

A notable related compound is Sodium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate (PubChem CID: 75412210), which shares the tetrahydrobenzothiazole core structure but lacks the phenyl substitution at the 6-position . This compound has a parent compound of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid (CID 4362579) . The differences in substitution patterns between these compounds likely result in distinct physical, chemical, and potentially biological properties.

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